4-bromo-N'-[(Z)-(4-chloro-3-nitrophenyl)methylidene]benzohydrazide
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Overview
Description
4-bromo-N’-[(Z)-(4-chloro-3-nitrophenyl)methylidene]benzohydrazide is an organic compound belonging to the class of hydrazones. Hydrazones are characterized by the presence of the –NHN=CH– group, which is known for its significance in various fields such as medical science and ion recognition
Preparation Methods
The synthesis of 4-bromo-N’-[(Z)-(4-chloro-3-nitrophenyl)methylidene]benzohydrazide typically involves the reaction of 4-bromobenzohydrazide with 4-chloro-3-nitrobenzaldehyde in a suitable solvent such as methanol. The reaction mixture is stirred at room temperature for several hours, followed by filtration and crystallization to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-bromo-N’-[(Z)-(4-chloro-3-nitrophenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-bromo-N’-[(Z)-(4-chloro-3-nitrophenyl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N’-[(Z)-(4-chloro-3-nitrophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can form hydrogen bonds and other interactions with biological molecules, influencing their function. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
4-bromo-N’-[(Z)-(4-chloro-3-nitrophenyl)methylidene]benzohydrazide can be compared with other similar compounds, such as:
4-bromo-N’-[(3-chloro-2-hydroxyphenyl)methylidene]benzohydrazide: This compound has a similar structure but with a hydroxyl group instead of a nitro group.
4-bromo-N’-[(3,5-dichloro-2-hydroxyphenyl)methylidene]benzohydrazide: This compound contains additional chlorine atoms and a hydroxyl group. The uniqueness of 4-bromo-N’-[(Z)-(4-chloro-3-nitrophenyl)methylidene]benzohydrazide lies in its specific substituents, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H9BrClN3O3 |
---|---|
Molecular Weight |
382.59 g/mol |
IUPAC Name |
4-bromo-N-[(Z)-(4-chloro-3-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H9BrClN3O3/c15-11-4-2-10(3-5-11)14(20)18-17-8-9-1-6-12(16)13(7-9)19(21)22/h1-8H,(H,18,20)/b17-8- |
InChI Key |
VKXZTKALNWISOH-IUXPMGMMSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C\C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br |
Origin of Product |
United States |
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